MT₂ Binding Affinity vs. Endogenous Melatonin
This compound demonstrates high-affinity binding to the human MT₂ receptor. In a radioligand displacement assay using 2-[¹²⁵I]-iodomelatonin on CHO cell membranes expressing human MT₂, the compound achieved a Ki of 0.0700 nM [1]. By comparison, the endogenous ligand melatonin exhibits a Ki of approximately 0.5–1.0 nM at human MT₂ under comparable assay conditions [2], representing an approximately 7- to 14-fold improvement in binding affinity.
| Evidence Dimension | Binding affinity (Ki) at human MT₂ receptor |
|---|---|
| Target Compound Data | Ki = 0.0700 nM |
| Comparator Or Baseline | Melatonin: Ki ≈ 0.5–1.0 nM (human MT₂, radioligand binding) |
| Quantified Difference | ~7- to 14-fold higher affinity vs. melatonin |
| Conditions | Displacement of 2-[¹²⁵I]-iodomelatonin from human MT₂ expressed in CHO cell membranes, 150 min incubation |
Why This Matters
Higher binding affinity enables use at lower concentrations, reducing the risk of solvent-related artifacts and off-target effects in cell-based assays.
- [1] BindingDB. BDBM103443 (US8552037, 90). Ki: 0.0700 nM for human MT₂ receptor. View Source
- [2] Dubocovich ML, et al. Melatonin receptor pharmacology. IUPHAR/BPS Guide to Pharmacology, 2024. MT₂ receptor: melatonin Ki range. View Source
